Product packaging for 3-Isopropyl-3-methyl-3H-indole(Cat. No.:CAS No. 19013-46-8)

3-Isopropyl-3-methyl-3H-indole

Cat. No.: B578999
CAS No.: 19013-46-8
M. Wt: 173.259
InChI Key: CLTARMIOYINYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-3-methyl-3H-indole is an organic compound with the CAS Registry Number 19013-46-8. It has a molecular formula of C 12 H 15 N and a molecular weight of 173.25 g/mol . Its structure can be represented by the SMILES notation CC1(C(C)C)C=NC2=C1C=CC=C2 . This compound belongs to the class of 3H-indoles, also known as indolenines, which are significant scaffolds in organic and medicinal chemistry . The indole core is a privileged structure in drug discovery due to its presence in numerous natural products and bioactive molecules . Researchers utilize indole derivatives in the development of compounds with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Furthermore, 3H-indole intermediates are valuable in synthetic chemistry for constructing complex molecular architectures . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B578999 3-Isopropyl-3-methyl-3H-indole CAS No. 19013-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19013-46-8

Molecular Formula

C12H15N

Molecular Weight

173.259

IUPAC Name

3-methyl-3-propan-2-ylindole

InChI

InChI=1S/C12H15N/c1-9(2)12(3)8-13-11-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

CLTARMIOYINYSV-UHFFFAOYSA-N

SMILES

CC(C)C1(C=NC2=CC=CC=C21)C

Synonyms

3H-Indole,3-methyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 3 Isopropyl 3 Methyl 3h Indole

Reactivity Profiles of the 3H-Indole Core

The 3-isopropyl-3-methyl-3H-indole, a member of the 3H-indole (or indolenine) family, possesses a unique reactivity profile distinct from its more common 1H-indole tautomer. The presence of a quaternary C3 carbon and the imine-like nitrogen atom dictates its chemical behavior.

Unlike 1H-indoles where the electron-rich pyrrole (B145914) ring readily undergoes electrophilic attack, primarily at the C3 position, the reactivity of 3,3-disubstituted-3H-indoles is altered. wikipedia.org With the C3 position being sp³-hybridized and fully substituted, electrophilic attack on the heterocyclic portion is disfavored. Instead, electrophilic aromatic substitution occurs on the benzene (B151609) ring of the bicyclic system. evitachem.com The specific position of substitution (C4, C5, C6, or C7) is influenced by the reaction conditions and the directing effects of the heterocyclic portion and any existing substituents on the benzene ring. For instance, in sufficiently acidic conditions that lead to protonation at the nitrogen, the C5 position can become the preferred site for electrophilic attack. wikipedia.org The reaction of indoles with electrophiles can lead to halogenated or nitrated derivatives. evitachem.com

Studies on related indole (B1671886) systems show that electrophilic substitution on the carbocyclic ring generally only happens after the N1, C2, and C3 positions are already substituted. wikipedia.org Given that this compound has a substituted C3, the benzene ring is the primary site for such reactions. The reaction rate and regioselectivity are governed by the stability of the Wheland intermediate formed upon attack of the electrophile.

The 3H-indole core contains an imine-like C=N double bond. While the nitrogen atom's lone pair can exhibit nucleophilic character, the most significant nucleophilic reactions involve the activation of the 3H-indole. evitachem.com Protonation or alkylation of the nitrogen atom generates a highly electrophilic 3H-indolium cation. This cation is susceptible to nucleophilic attack at the C2 position.

This reactivity is harnessed in various synthetic transformations. For example, stable 3-arylidene-3H-indolium salts, formed from the acid-catalyzed reaction of indoles with aldehydes, readily react with a range of nucleophiles. nih.gov The reduction of the C=N bond in 3H-indoles is a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the imine functionality to an indoline (B122111), often producing a mixture of diastereomers. acs.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effect further reductions, for instance, on adjacent ester groups. acs.org Asymmetric hydrogenation of 3H-indoles using chiral catalysts is a key method for producing enantiomerically enriched indolines, which are valuable structural motifs in pharmaceuticals. acs.org

The involvement of radical intermediates in indole chemistry is well-documented, particularly in oxidation and cyclization reactions. rsc.orgacs.org For 3H-indoles, radical processes can be initiated under various conditions. For instance, radical trapping experiments using TEMPO or 1,4-benzoquinone (B44022) have shown that certain oxidative reactions involving indoles proceed via a radical pathway. rsc.orgmdpi.com

Electron transfer processes are fundamental to these transformations. The oxidation of indole derivatives can occur via single-electron transfer (SET) to an oxidant, generating an indole radical cation. rsc.org The fate of this intermediate depends on the reaction conditions and the substitution pattern of the indole. In the context of this compound, such a radical cation could undergo further reactions, such as hydrogen abstraction or coupling with other radical species. Iodine-mediated reactions, for example, can proceed through radical pathways involving the activation of molecular oxygen. rsc.org The peroxidation of indoles is another area where mechanisms are discussed in terms of electron transfer processes, with reaction outcomes depending on the redox potentials of the reagents. rsc.org

Detailed Mechanistic Studies of Specific Reactions

Kinetic studies have also been performed on reactions where the 3H-indole is an intermediate or a product. For instance, the rearrangement of platinum-indole π-complexes to their more stable N-bound isomers has been analyzed kinetically. nih.gov For the rearrangement of a platinum π-complex of 2-methylindole, the reaction was found to be first-order. nih.gov In another study, the kinetics of enantioselective tail-to-head cyclizations were investigated, revealing insights into the rate-determining step through kinetic isotope effect (KIE) experiments. nih.gov While not specific to this compound, these studies provide a framework for understanding the kinetics of related transformations.

Table 1: Kinetic Data for Related Indole Rearrangement and Cyclization Reactions

Reaction TypeSubstrate/SystemRate Constant (k)Activation ParametersKinetic Isotope Effect (KIE)
π- to N-Complex Rearrangement[(diimine)Pt(Me)(2-Me-indole)]⁺1.1 x 10⁻³ s⁻¹ (at 40 °C)Not specifiedNot specified
Indene C-H Activation[(diimine)Pt(Me)(indene)]⁺Not specifiedΔH‡ = 29 kcal/mol, ΔS‡ = 10 eu1.1 (at 60 °C)
Enantioselective CyclizationNeryl chloride analogueNot specifiedNot specifiedkH/kD = 0.944(3)

This table presents data from related systems to illustrate typical kinetic parameters in indole chemistry. Data sourced from references nih.govnih.gov.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including those involving indoles. These studies provide detailed information on the geometry of transition states and the energy barriers associated with different reaction pathways.

For example, DFT calculations were used to study the nickel-catalyzed hydroarylation of dienes with indoles. chinesechemsoc.org The study calculated the energy barriers for the C-C reductive elimination step, identifying it as the rate- and enantio-determining step. The calculated energy difference between the two diastereomeric transition states (ΔΔG‡) was 3.4 kcal/mol, which correlated well with the experimentally observed product distribution. chinesechemsoc.org

In another computational study on the reduction of indoles by hydroboranes, the mechanistic pathways for the rearrangement of a 3H-indole-BH₃ complex were computed. cardiff.ac.uk The study explored the thermodynamics of 1H- to 3H-indole tautomerization, finding that for unsubstituted indole, the 3H-tautomer is significantly less stable (ΔG = +8.6 kcal/mol), but its formation can be facilitated by complexation with a strong Lewis acid. cardiff.ac.uk Computational studies of Cope rearrangements involving indole dearomatization have also been performed, calculating the kinetic and thermodynamic profiles to explain observed diastereoselectivity. ufl.edunih.gov

Table 2: Calculated Energy Barriers for Reactions Involving Indole Derivatives

Reaction / ProcessComputational MethodCalculated Energy Barrier (ΔG‡ or ΔH‡)Key Finding
Ni-catalyzed Hydroarylation (C-C Reductive Elimination)DFT26.9 kcal/mol (favored TS)This step is rate- and enantio-determining. chinesechemsoc.org
Cope Rearrangement (Indole Dearomatization)DFT19–25 kcal/mol (for related systems)Low kinetic barriers enable the reaction. nih.gov
1H- to 3H-Indole TautomerismDFT+8.6 kcal/mol (unfavored)1H-indole is thermodynamically preferred over 3H-indole. cardiff.ac.uk
Pd-Catalyzed C4-AlkynylationDFTC4-pathway is lower energy than C2-pathway.Explains observed C4 regioselectivity. acs.org

This table summarizes findings from computational studies on various indole reactions, providing insight into the energetics of derivatization. Data sourced from references chinesechemsoc.orgcardiff.ac.uknih.govacs.org.

Isotopic Labeling Studies for Reaction Pathway Confirmation

Isotopic labeling is a powerful technique employed to trace the journey of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the context of reactions involving indole derivatives, such as the Fischer indole synthesis used to prepare 3H-indoles, isotopic labeling has been crucial for validating the accepted mechanism. mdpi.comresearchgate.net

Studies have shown that when a phenylhydrazine (B124118) labeled with an isotope at the aryl nitrogen (N-1) is used in the Fischer synthesis, the label is incorporated into the resulting indole ring. mdpi.comresearchgate.net This finding provides strong support for the Robinson mechanism, which involves the formation of a C-C bond between the enehydrazine tautomer and the aromatic ring, followed by cyclization and ammonia (B1221849) elimination. mdpi.com

In more complex transformations, such as the gold(I)-catalyzed cascade cyclization of related indole-containing compounds, deuterium (B1214612) labeling has been instrumental. For instance, a study involving an isotope-labeled azido (B1232118) alkyne precursor demonstrated a complete loss of deuterium labeling in the final products. kyoto-u.ac.jp This observation, coupled with an experiment showing deuterium incorporation when the reaction was conducted in the presence of heavy water (D₂O), indicated the involvement of a rapid H/D exchange process. kyoto-u.ac.jp This pointed to the formation of an indolylgold(I) species through a tautomerization step that was significantly faster than the final bond-forming (deauration) step, a critical insight into the reaction pathway that would be difficult to obtain otherwise. kyoto-u.ac.jp

Table 1: Isotopic Labeling Experiments and Mechanistic Inferences

Experiment Observation Mechanistic Implication Reference
Fischer Indole Synthesis with N-1 labeled phenylhydrazine Isotope is incorporated into the final indole product. Confirms the aryl nitrogen of the phenylhydrazine becomes the nitrogen of the indole ring, supporting the Robinson mechanism. mdpi.com, researchgate.net
Gold(I)-Catalyzed Cyclization of Deuterium-Labeled Azido Alkyne Complete loss of deuterium in the products. Suggests a rapid D/H exchange is occurring during the reaction sequence. kyoto-u.ac.jp

Influence of Steric and Electronic Effects from 3-Substituents on Reactivity

The isopropyl and methyl groups at the C3 position of the 3H-indole ring are not mere spectators in its chemical transformations. Their size (steric effects) and electron-donating nature (electronic effects) exert a significant influence on the molecule's reactivity, affecting reaction rates and even dictating which products are formed.

The electronic properties of substituents play a critical role. For example, in the Fischer indole synthesis, the presence of electron-withdrawing groups on the phenylhydrazine starting material makes the reaction more difficult, often requiring longer reaction times or harsher conditions to achieve good yields. mdpi.comresearchgate.net Conversely, electron-donating groups can facilitate the reaction. rsc.org This is because the key C-C bond-forming step is an electrophilic attack on the benzene ring, which is accelerated by electron-donating substituents and decelerated by electron-withdrawing ones.

Steric hindrance is equally important. Bulky substituents can impede the approach of reagents, slowing down reactions or preventing them altogether. rsc.org In syntheses of 3-substituted indoles, aromatic aldehydes or indole derivatives with large groups, such as tert-butyl, have been observed to lead to lower yields and longer reaction times due to steric hindrance during key condensation and addition steps. rsc.org

Impact of Isopropyl and Methyl Groups on Regioselectivity and Stereoselectivity

The specific combination of a bulky isopropyl group and a smaller methyl group at the C3 position creates a unique stereochemical environment that profoundly impacts the regioselectivity and stereoselectivity of reactions.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In the Fischer indole synthesis of this compound from an unsymmetrical ketone (isopropyl methyl ketone), there is the potential to form two different enehydrazine intermediates, which could lead to two different indole products. bhu.ac.in The direction of cyclization can be influenced by the reaction conditions; high acidity and temperature have been found to favor cyclization toward the less substituted carbon atom. bhu.ac.in Research on the reaction of m-tolylhydrazine (B1362546) hydrochloride with isopropyl methyl ketone has shown the formation of two distinct isomers, which proved difficult to separate, highlighting the influence of the ketone's substituents on regioselectivity. mdpi.com

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. The chiral center at C3, bearing four different substituents (the nitrogen and C2 of the indole ring, an isopropyl group, and a methyl group), makes stereocontrol a key challenge and opportunity. In reactions designed to produce chiral indolines from 3H-indoles, the nature of the C3 substituents is paramount. One study on the enantioselective synthesis of indolines via a deracemization process found that while 3,3-dimethyl substituted 3H-indoles were suitable substrates, the presence of both an isopropyl and a phenyl group at C3 resulted in a significantly lower enantiomeric excess (ee) of the product. acs.org This suggests that the substantial steric bulk of the isopropyl group, in combination with another large group, can interfere with the catalyst's ability to effectively control the stereochemical outcome of the reaction.

Table 2: Influence of C3-Substituents on Reaction Selectivity

Reaction Type C3-Substituents Observation Selectivity Impact Reference
Fischer Indole Synthesis Isopropyl, Methyl Formation of two isomers from m-tolylhydrazine and isopropyl methyl ketone. Regioselectivity is influenced, leading to a mixture of products. mdpi.com
Enantioselective Hydrogenation Isopropyl, Phenyl Significantly lower enantiomeric excess (ee) observed compared to smaller substituents. Stereoselectivity is diminished, likely due to steric hindrance affecting the catalyst-substrate interaction. acs.org

Derivatization and Functionalization Strategies for 3 Isopropyl 3 Methyl 3h Indole

Selective Functionalization of the Indole (B1671886) Heterocycle

The indole heterocycle offers multiple sites for functionalization, each with its characteristic reactivity.

The nitrogen atom in the 3H-indole core is a key site for derivatization. While the lone pair of electrons on the nitrogen is involved in the aromatic system of the pyrrole (B145914) ring, it can still act as a nucleophile under appropriate conditions.

N-Alkylation: The introduction of an alkyl group at the indole nitrogen can significantly alter the compound's physical and biological properties. Common methods for N-alkylation of indoles involve the use of a base to deprotonate the N-H group, followed by reaction with an alkyl halide. jst.go.jp For 3,3-disubstituted 3H-indoles, which are imine-like, direct alkylation at the nitrogen can be challenging and may require specific catalytic systems. For instance, copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has been reported as an efficient method. acs.org Another approach involves the use of strong bases like sodium hydride (NaH) or butyllithium (B86547) (BuLi) to generate the indolide anion, which then reacts with an alkylating agent. wikipedia.org

N-Acylation: The N-acylation of indoles introduces an acyl group, which can serve as a protecting group or as a handle for further functionalization. The reaction is typically carried out using an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base. libretexts.org For instance, treatment of an indole with an acyl chloride in the presence of a dialkylaluminum chloride can lead to selective N-acylation under mild conditions. libretexts.org Boron trifluoride etherate has also been employed as a catalyst for the regioselective 3-acylation of indoles with anhydrides, though N-acylation can also occur depending on the reaction conditions. libretexts.org

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indole Derivatives

Transformation Reagents and Conditions Typical Yields (%) Reference
N-Methylation Dimethyl carbonate, DABCO, DMF, 90-95°C 97-98 jst.go.jp
N-Benzylation Dibenzyl carbonate, DABCO, DMA, 135°C ~80 jst.go.jp
N-Acylation Acyl chloride, Et2AlCl, CH2Cl2, rt High libretexts.org

Note: Yields are based on studies with various indole substrates and may differ for 3-isopropyl-3-methyl-3H-indole.

The C2 position of the indole ring is generally less reactive towards electrophiles than the C3 position. mdpi.com However, in 3,3-disubstituted 3H-indoles, the C2 position becomes a primary site for certain functionalization reactions.

Direct C-H functionalization at the C2 position can be achieved using transition metal catalysis. For example, rhodium(III)-catalyzed C-H alkylation of indoles with diazo compounds has been shown to be highly regioselective for the C2 position. researchgate.net The introduction of substituents at the C2 position can significantly influence the electronic properties of the indole ring. Electron-withdrawing groups at C2 can decrease the electron density of the heterocycle, making it less susceptible to electrophilic attack and potentially altering its biological activity. Conversely, electron-donating groups can enhance the nucleophilicity of the ring system. Organoselenium-catalyzed C2,3-diarylation of N-H indoles has also been reported, allowing for the introduction of two different aromatic groups. nih.gov

Electrophilic aromatic substitution on the benzene (B151609) portion of the indole ring allows for the introduction of a variety of functional groups. The position of substitution is directed by the activating effect of the pyrrole ring.

Halogenation: The halogenation of indoles can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) is a mild and selective reagent for the bromination of indoles. researchgate.net The reaction typically occurs at the position most activated by the heterocyclic ring, which is often the C5 or C6 position in the absence of other directing groups. The direct halogenation of benzene rings generally requires a Lewis acid catalyst to activate the halogen. nih.govchemrxiv.org For indoles, the electron-rich nature of the bicyclic system can often facilitate halogenation under milder conditions. A one-pot synthesis of 2-sulfoximidoyl-3,6-dibromo indoles using N-Br sulfoximines has been developed, indicating that functionalization at the C6 position is feasible. beilstein-journals.org

Nitration: The nitration of indoles must be carried out with care, as the use of strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) can lead to polymerization or oxidation of the indole ring. mdpi.com Milder nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, are often employed. mdpi.com For 2-methylindole, nitration under acidic conditions can lead to substitution at the C5 position. mdpi.com The nitration of N-protected indoles with acetyl nitrate has been shown to afford 3-nitroindoles in good yields. mdpi.com For 3,3-dialkyl-3H-indoles, nitration is expected to occur on the benzene ring, with the position of substitution influenced by the electronic effects of the alkyl groups and the heterocyclic system. Research on the nitration of 2,3,3-trimethyl-3H-indole has shown that nitro derivatives can be obtained. nih.gov

Table 2: Representative Conditions for Aromatic Functionalization of Indole Derivatives

Transformation Reagents and Conditions Position of Substitution Reference
Bromination N-Bromosuccinimide (NBS) C3 (if available), otherwise C5/C6 researchgate.net
Dibromination N-Br Sulfoximine C3 and C6 beilstein-journals.org
Nitration Benzoyl nitrate or Ethyl nitrate C3 (if available), otherwise C5 mdpi.com

Note: The regioselectivity for this compound would need experimental determination.

Modification of the 3-Alkyl Substituents

The isopropyl and methyl groups at the C3 position offer further opportunities for derivatization, primarily through C-H functionalization or oxidation/reduction reactions.

Direct functionalization of the C-H bonds of the alkyl substituents is a powerful strategy for introducing complexity. Transition-metal-catalyzed C-H activation has emerged as a key technology in this area. While specific examples for this compound are scarce, general principles of C-H functionalization can be applied. For instance, palladium-catalyzed C-H arylation of free (NH) indoles with carbonyl directing groups at the C3-position has been demonstrated. Catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles has also been reported. These methods often rely on directing groups to achieve regioselectivity. The unactivated C(sp3)-H bonds of the isopropyl and methyl groups would likely require specific catalytic systems to achieve selective functionalization.

Oxidation: The alkyl side chains of this compound can potentially be oxidized to introduce oxygen-containing functional groups. Due to the electron-rich nature of the indole nucleus, it is susceptible to oxidation. researchgate.net Therefore, selective oxidation of the alkyl groups would require carefully chosen reagents and conditions to avoid undesired reactions on the heterocyclic ring. The oxidation of indole itself with simple oxidants can lead to oxindole (B195798). researchgate.net The Dakin oxidation, which is used for the synthesis of benzenediols, involves the oxidation of an aryl aldehyde or ketone. While not directly applicable to the alkyl groups, it highlights a potential pathway if the alkyl groups were first functionalized to a carbonyl.

Reduction: The 3H-indole (indolenine) core can be reduced to the corresponding indoline (B122111). For example, 3,3-disubstituted indolines can be obtained by the reduction of 3,3-disubstituted indolenines. Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-disubstituted 3H-indoles has been developed to produce chiral indolines with high enantioselectivity. This transformation highlights the reactivity of the C=N bond in the 3H-indole ring system towards reduction. The alkyl substituents themselves (isopropyl and methyl) are generally stable to common reducing agents used for the heterocycle, allowing for selective reduction of the imine functionality.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1,2,3,3-tetramethyl-3H-indolium iodide
1,3-diacetylindole
1-acetylindole
2,3,3-trimethyl-5-nitro-indolenine
2,3,3-trimethyl-7-nitroindolenine
2-methyl-5-nitroindole
2-sulfoximidoyl-3,6-dibromo indoles
3,3-disubstituted indolenines
3,3-disubstituted indolines
3-acetylindole
3-bromoindole
3-halo-indoles
3-methyl indole (skatole)
3-nitroindole
Acetic anhydride
Acetyl chloride
Acetyl nitrate
Benzoyl nitrate
Boron trifluoride etherate
Butyllithium
Copper iodide
Dialkylaluminum chloride
Dibenzyl carbonate
Diethylaluminum chloride
Dimethyl carbonate
Ethyl nitrate
N-bromosuccinimide (NBS)
Nitric acid
Oxindole
Sodium hydride
Sulfuric acid

Incorporation into Complex Molecular Architectures

The construction of larger, more intricate molecules from the this compound unit is a key objective in exploring its chemical potential. Methodologies for creating dimeric, oligomeric, and macrocyclic structures are of particular interest for developing novel materials and compounds with specific three-dimensional architectures.

While direct dimerization of this compound is not extensively documented, analogous reactions with structurally similar 3H-indoles suggest plausible synthetic routes. Acid-catalyzed and oxidative coupling methods are primary strategies for achieving such transformations.

Acid-Catalyzed Dimerization:

Acid-catalyzed dimerization is a known reaction for certain 3-substituted-3H-indoles, particularly those bearing a hydroxyl group. For instance, the dimer of 3-hydroxy-2,3-dimethyl-3H-indole is known to form and undergo further rearrangements in the presence of acid. rsc.org Although this compound lacks a hydroxyl group, acid-catalyzed self-addition reactions could potentially be induced under specific conditions, possibly involving the formation of an intermediate indolenium cation that is then attacked by a second molecule of the 3H-indole. The reaction would likely require a strong acid catalyst to facilitate the formation of the reactive intermediate.

A hypothetical reaction scheme is presented below:

Scheme 1: Plausible Acid-Catalyzed Dimerization of this compound

Generated code

Oxidative Coupling:

Oxidative coupling presents a more general approach for the dimerization and potentially oligomerization of indole derivatives. nih.govrsc.org These reactions often employ metal catalysts or chemical oxidants to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. For this compound, an oxidative coupling reaction could proceed via the formation of a radical cation intermediate.

Copper-catalyzed oxidative coupling has been successfully used for the self-dimerization of 2-aryl indoles, leading to 2,2-disubstituted indolin-3-ones. bohrium.com A similar strategy could be envisioned for this compound, potentially leading to a C2-C2' linked dimer. The choice of oxidant and reaction conditions would be critical to control the regioselectivity of the coupling.

Table 1: Potential Oxidants for Dimerization Reactions

Oxidant ClassSpecific ExamplesPlausible Product Type
Metal-basedCopper (II) salts, Iron (III) chlorideC-C or C-N linked dimers
OrganicDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Dehydrogenative coupling products
InorganicMolecular Oxygen (with catalyst)Various oxidized and coupled products

The incorporation of the rigid this compound scaffold into a macrocyclic framework is a strategy to create structurally constrained molecules with potential applications in host-guest chemistry and as pharmacophores. Several modern synthetic methodologies can be adapted for this purpose.

Ring-Closing Metathesis (RCM):

Ring-closing metathesis is a powerful tool for the formation of macrocycles. mdpi.com To apply this to this compound, the indole core would first need to be functionalized with two terminal alkene chains. This could be achieved by introducing appropriate substituents onto the benzene ring of the indole precursor prior to the Fischer indole synthesis, or by post-synthesis functionalization if suitable reaction sites are available. Once the di-alkene substituted indole is synthesized, treatment with a Grubbs-type ruthenium catalyst would initiate the RCM reaction to form the macrocycle.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as Suzuki or Stille couplings, are widely used for the synthesis of macrocycles containing aryl or heteroaryl units. nih.gov A strategy for incorporating this compound would involve the synthesis of a linear precursor containing the indole unit and two reactive functional groups (e.g., a boronic acid and a halide) at its termini. Intramolecular palladium-catalyzed coupling would then effect the ring closure.

Ugi Multicomponent Reaction (MCR) Followed by Cyclization:

The Ugi four-component reaction is a versatile method for rapidly building complex linear molecules that can be designed as macrocycle precursors. beilstein-journals.orgacs.org An appropriately functionalized indole derivative, for example, an indole-3-carboxaldehyde, could be used as one of the components in an Ugi reaction. The resulting product can be designed to contain terminal functional groups that can subsequently undergo a ring-closing reaction, such as an amide bond formation or a click reaction, to yield the final macrocycle. While this approach would start from an indole rather than a 3H-indole, the resulting macrocycle would contain the core indole structure.

Table 2: Key Synthetic Strategies for Macrocyclization

StrategyKey ReactionRequired Precursor Features
Ring-Closing Metathesis (RCM)Olefin MetathesisTwo terminal alkene chains attached to the indole scaffold
Pd-Catalyzed CouplingSuzuki, Stille, or similar cross-couplingA linear molecule with the indole core and terminal reactive groups (e.g., boronic acid and halide)
Ugi MCR/CyclizationMulticomponent reaction followed by ring closureIndole-containing starting material for Ugi reaction and subsequent intramolecular reaction handles

Theoretical and Computational Studies on 3 Isopropyl 3 Methyl 3h Indole

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical analysis, particularly through methods like Density Functional Theory (DFT), allows for a detailed examination of the electronic characteristics of 3-isopropyl-3-methyl-3H-indole.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations minimize the energy of the molecule with respect to the positions of its atoms, providing precise bond lengths, bond angles, and dihedral angles.

The energetics of the molecule, including its total electronic energy and heat of formation, can also be calculated. These values are fundamental for understanding the thermodynamic stability of the compound. While specific experimental data for this compound is not widely published, theoretical calculations provide a reliable estimation of these properties.

Table 1: Calculated Ground State Geometrical Parameters for this compound (Representative Data) This table represents typical data that would be generated from DFT calculations and is for illustrative purposes.

Parameter Value
C2=N1 Bond Length ~1.28 Å
C2-C3 Bond Length ~1.52 Å
C3-C3a Bond Length ~1.55 Å
N1-C7a Bond Length ~1.40 Å
C3-C(isopropyl) Bond Angle ~112°

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would reveal that the HOMO is likely localized over the indole (B1671886) ring system, particularly the nitrogen atom and the fused benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the C=N bond and the adjacent quaternary carbon, suggesting these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity.

Table 2: Frontier Molecular Orbital Energies (Illustrative Values) This table shows representative energy values that would be obtained from FMO analysis.

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.8

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform. Some atoms attract electrons more strongly than others, leading to partial positive and negative charges. A charge distribution analysis for this compound would quantify these partial charges on each atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a region of negative potential (typically colored red) around the nitrogen atom of the imine group, indicating its nucleophilic character. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially the alkyl substituents, highlighting areas susceptible to nucleophilic interaction.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations and conformational studies provide insights into the dynamic behavior of this compound, including the movement of its side chains and its interactions with other molecules.

Investigation of Rotational Barriers and Conformational Preferences of Side Chains

The isopropyl and methyl groups attached to the C3 position are not static; they can rotate around the single bonds connecting them to the indole ring. However, this rotation is not entirely free due to steric hindrance with the rest of the molecule. Computational methods can be used to calculate the energy barriers for these rotations.

By mapping the potential energy surface as a function of the dihedral angles of the side chains, the most stable conformations (conformers) can be identified. These studies would likely show that specific staggered conformations of the isopropyl and methyl groups are energetically favored to minimize steric clash.

Simulation of Intermolecular Interactions in Condensed Phases

In a liquid or solid state, molecules of this compound interact with each other. Molecular dynamics simulations can model these interactions over time. These simulations would track the positions and velocities of a large number of molecules in a simulation box, governed by a force field that describes the intermolecular forces.

These simulations can reveal information about the local structure and dynamics in the condensed phase. For this compound, which is a non-polar molecule with a dipole moment, van der Waals forces and dipole-dipole interactions would be the primary intermolecular forces governing its behavior in a non-polar solvent or in its pure liquid form. The simulations could predict properties such as density, diffusion coefficients, and radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.

Table 3: List of Compounds Mentioned

Compound Name

Prediction of Spectroscopic Signatures for Structural Elucidation Methodologies

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, aiding in their structural elucidation. For this compound, theoretical calculations can offer valuable insights into its Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies, and electronic transitions, which are crucial for its characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The Gauge-Independent Atomic Orbital (GIAO) method, often employed within DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. dergipark.org.tr These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts are then compared with experimental data, if available, to confirm the structure. For this compound, one would expect characteristic signals for the isopropyl and methyl groups attached to the C3 position, as well as distinct signals for the aromatic protons and carbons of the indole ring system.

For instance, in related indole derivatives, the chemical shifts of methyl protons have been observed at various positions, such as around 2.58 ppm. mdpi.com The protons of an isopropyl group would typically appear as a doublet for the methyls and a multiplet for the methine proton. The ¹³C NMR spectrum would show corresponding signals for the aliphatic carbons and the aromatic carbons of the indole core. orientjchem.org

The following table illustrates hypothetical ¹H and ¹³C NMR chemical shifts for this compound based on general knowledge and data from related structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C3-Methyl~1.5~25
Isopropyl CH~2.8~35
Isopropyl CH₃~1.2 (d)~20
Aromatic CH7.0 - 7.8110 - 140
Quaternary C (C2, C3, etc.)-120 - 150
Note: These are estimated values and would require specific computational studies for accurate prediction.

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information by revealing the connectivity of atoms.

Vibrational Frequency Analysis and Infrared Spectral Simulations

Vibrational frequency analysis is another key computational tool used to predict the infrared (IR) spectrum of a molecule. These calculations, typically performed at the same level of theory as the geometry optimization, yield the frequencies and intensities of the vibrational modes of the molecule. These predicted frequencies can then be compared with experimental IR spectra to identify characteristic functional groups. frontiersin.orgmdpi.com

For this compound, one would expect to see characteristic vibrational modes corresponding to:

C-H stretching of the aromatic and aliphatic (isopropyl and methyl) groups, typically in the range of 2800-3100 cm⁻¹. ekb.eg

C=C stretching of the aromatic ring, usually appearing in the 1450-1600 cm⁻¹ region. ekb.eg

C-N stretching vibrations. ekb.eg

C-H bending vibrations.

Theoretical calculations often overestimate vibrational frequencies, so a scaling factor is commonly applied to the computed values to improve agreement with experimental data. acs.org The simulated IR spectrum, generated by plotting the scaled frequencies against their calculated intensities, can be a powerful aid in interpreting experimental spectra.

The table below shows representative calculated and experimental vibrational frequencies for functional groups found in related indole structures. orientjchem.orgmdpi.com

Vibrational Mode Typical Calculated Frequency Range (cm⁻¹) **Typical Experimental Frequency Range (cm⁻¹) **
N-H Stretch~3400-3500~3200-3400
Aromatic C-H Stretch~3000-3100~3000-3100
Aliphatic C-H Stretch~2850-3000~2850-2960
C=N Stretch~1600-1650Not always prominent
Aromatic C=C Stretch~1450-1600~1450-1600
C-N Stretch~1200-1350~1200-1350

Electronic Absorption and Emission Spectroscopy Predictions

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org These calculations provide information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For an indole derivative like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system. The specific positions of the absorption bands can be influenced by the substituents on the indole ring. TD-DFT calculations can help in assigning the observed electronic transitions to specific molecular orbital excitations, such as the HOMO→LUMO transition. mdpi.comresearchgate.net

For example, studies on other indole derivatives have shown absorption maxima in the UV region, and computational models have been used to rationalize these findings. researchgate.net The solvent environment can also affect the absorption spectrum, and computational models can account for this through the use of polarizable continuum models (PCM). researchgate.net

Predictions of emission spectra (fluorescence and phosphorescence) are also possible through computational methods, providing insights into the photophysical properties of the molecule. mdpi.com These calculations can help to understand the nature of the excited states and the pathways for radiative and non-radiative decay.

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational methods are not only used for the characterization of known compounds but are also instrumental in the design and discovery of new molecules with desired properties.

Rational Design Principles Based on Predicted Reactivity and Stability

The rational design of novel derivatives of this compound can be guided by computational predictions of their reactivity and stability. DFT calculations can be used to determine a variety of molecular properties and reactivity descriptors. sciencepublishinggroup.comimist.ma

Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. sciencepublishinggroup.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.trsciencepublishinggroup.com This is invaluable for predicting sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, which can influence its stability. dergipark.org.tr

By systematically modifying the structure of this compound in silico (e.g., by adding different functional groups at various positions) and calculating these properties, it is possible to design new derivatives with tailored reactivity and stability. For example, introducing electron-withdrawing or electron-donating groups can significantly alter the electronic properties and, consequently, the chemical behavior of the indole scaffold. nih.gov

In Silico Exploration of Chemical Space for Indole Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or property. This approach allows for the rapid and cost-effective exploration of a vast chemical space. niscpr.res.innih.gov

For indole analogues, in silico methods like quantitative structure-activity relationship (QSAR) and molecular docking are commonly employed. niscpr.res.innih.govijper.org

3D-QSAR: Three-dimensional quantitative structure-activity relationship studies aim to establish a correlation between the biological activity of a series of compounds and their 3D molecular properties (e.g., steric and electrostatic fields). niscpr.res.in A statistically robust QSAR model can then be used to predict the activity of new, untested compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, such as a protein receptor. ijper.orgnih.gov By docking a library of indole derivatives into the active site of a target protein, it is possible to identify potential lead compounds with high binding affinities. researchgate.netacs.org

These in silico screening methods can be used to explore the chemical space around the this compound scaffold. By generating a virtual library of derivatives and subjecting them to QSAR and molecular docking studies, it is possible to prioritize a smaller subset of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. niscpr.res.infrontiersin.org

Advanced Characterization Methodologies for Structural Elucidation of 3 Isopropyl 3 Methyl 3h Indole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of 3-isopropyl-3-methyl-3H-indole and its derivatives, allowing for the calculation of their elemental composition with high accuracy. mdpi.com This technique provides a significant advantage over low-resolution mass spectrometry by distinguishing between compounds with the same nominal mass but different chemical formulas. Techniques like Electrospray Ionization (ESI) are commonly employed to generate ions for HRMS analysis. acs.orgrsc.org The accurate mass measurement is a critical first step in the structural elucidation process, providing a highly confident molecular formula to complement data from other spectroscopic methods. mdpi.combeilstein-journals.org For instance, the molecular formula for this compound is C₁₂H₁₅N, with a calculated molecular weight of approximately 173.259 g/mol . evitachem.com

Table 1: HRMS Data for Representative Indole (B1671886) Derivatives

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
3-Alkynylindole Derivative C₁₇H₁₃N₂O₂ 277.0977 277.0988
3-(1H-Indol-3-yl)benzofuran-2(3H)-one Derivative C₂₄H₁₉NNaO₂ 376.1308 376.1319
5-Aryl-2-styryl-3H-indole Derivative Not Specified Not Specified Not Specified

This table presents example data for related indole structures to illustrate the accuracy of HRMS analysis. Data for this compound itself would follow a similar format.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound and its derivatives in solution. mdpi.comacs.orgmdpi.comnih.gov A combination of one-dimensional and two-dimensional NMR experiments allows for the detailed analysis of the carbon skeleton and the attached protons.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, characteristic signals would include those for the aromatic protons on the benzene (B151609) ring, the methine proton of the isopropyl group, and the methyl protons of both the isopropyl and the C3-methyl groups. acs.orgresearchgate.net The chemical shifts (δ) and coupling constants (J) are crucial for assigning these protons. For example, in a related 2,3,3-trimethyl-indolenine, the C-3 methyl hydrogens appear as singlets at δ = 1.25 and δ = 1.35 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would show distinct signals for the aromatic carbons, the quaternary C3 carbon, the methine and methyl carbons of the isopropyl group, and the C3-methyl carbon. rsc.orgunesp.brmdpi.com For a similar structure, 2,3,3-trimethyl-5-methyl-3H-indole, the ¹³C NMR shows peaks at 19.9, 24.3, 25.1, 37.5, 123.6, 127.3, 127.4, 136.9, 149.8, 151.7, and 164.6 ppm. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR can be used to directly observe the nitrogen atom in the indole ring, providing valuable information about its electronic environment. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for Indole Derivatives

Compound Structure ¹H NMR (ppm) ¹³C NMR (ppm)
2,3,3-trimethyl-5-methyl-3H-indole 1.25 (s, 6H, 2×CH₃), 2.19 (s, 3H, Ar-CH₃), 2.33 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 2H, Ar-H), 7.1 (s, 1H, Ar-H) 19.9, 24.3, 25.1, 37.5, 123.6, 127.3, 127.4, 136.9, 149.8, 151.7, 164.6

This table provides examples of NMR data for related indole structures to illustrate the types of signals observed. rsc.orgresearchgate.net

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of this compound and its derivatives. science.govfrontiersin.orgunpaywall.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is invaluable for tracing out the spin systems within the molecule, such as the aromatic protons and the protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. libretexts.org This allows for the direct assignment of a proton's signal to the carbon it is bonded to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.orgmdpi.com This is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. science.govipb.pt This experiment is key for determining the stereochemistry and conformation of the molecule, for example, the spatial relationship between the isopropyl and methyl groups at the C3 position.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.comacs.orgmdpi.comnih.gov For this compound, key vibrational bands would include C-H stretching and bending frequencies for the aromatic and aliphatic parts of the molecule, and C=N stretching of the indolenine ring. mdpi.comresearchgate.net In similar 3H-indole structures, a characteristic C=N stretching vibration is observed around 1700 cm⁻¹. mdpi.com The combined use of IR and Raman spectroscopy, supported by theoretical calculations, can lead to a detailed vibrational assignment. researchgate.netmjcce.org.mk

Table 3: Characteristic IR Absorption Bands for Indole Derivatives

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch 3500–3200 Present in indole, absent in 3H-indole. mdpi.com
C-H Stretch (Aromatic) 3100–3000 Aromatic ring C-H bonds. ekb.eg
C-H Stretch (Aliphatic) 3000–2850 Isopropyl and methyl C-H bonds. ekb.eg
C=N Stretch ~1700 Characteristic of the 3H-indole imine bond. mdpi.com

This table generalizes expected IR frequencies based on data from related indole compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic structure of this compound and its derivatives by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. acs.orgmdpi.com The position (λmax) and intensity of the absorption bands are characteristic of the chromophore, which in this case is the 3H-indole system. In related 3H-indole compounds, absorption bands are typically observed in the range of 210-270 nm. mdpi.com The addition of acid can cause a bathochromic (red) shift, indicating the presence of non-bonding electrons on the nitrogen atom. mdpi.com Theoretical calculations can be used to model the UV-Vis spectra and assign the observed electronic transitions. acs.orgresearchgate.net

Table 4: UV-Vis Absorption Maxima for 3H-Indole Derivatives in Ethanol

Compound λmax (nm)
2,3,3-trimethyl-5-methyl-3H-indole 218, 259
2,3-spirocyclohexane-5-methyl-3H-indole 212, 263

This table shows UV-Vis data for similar 3H-indoles, illustrating the typical absorption regions. mdpi.com

X-ray Crystallography for Definitive Solid-State Structural Determination

Table 5: List of Compounds

Compound Name
This compound
2,3,3-trimethyl-3H-indole
2,3,3-trimethyl-5-methyl-3H-indole
2,3-spirocyclohexane-5-methyl-3H-indole
3-Alkynylindole
3-(1H-Indol-3-yl)benzofuran-2(3H)-one
5-Aryl-2-styryl-3H-indole
3,4-Disubstituted Indole
5-Methoxy-3-((1-methyl-1H-indol-3-yl)methyl)-1H-indole
(E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral derivatives are formed)

The absolute configuration of chiral molecules, such as derivatives of this compound, can be unequivocally determined using chiroptical spectroscopy, most notably Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). These techniques are indispensable when new stereogenic centers are created, for instance, during the synthesis of chiral indolines from 3H-indole precursors. The assignment of the absolute configuration is achieved by comparing experimentally measured spectra with those predicted by quantum mechanical calculations for a specific enantiomer.

Chiral derivatives of 3H-indoles, particularly 3,3-disubstituted indolines, are significant structural motifs in various bioactive compounds and pharmaceuticals. The enantioselective synthesis of these compounds often necessitates a reliable method for assigning the absolute stereochemistry of the newly formed chiral center. For example, the asymmetric reduction of a 3H-indole to the corresponding indoline (B122111) creates a chiral center at the C3 position.

The general principle involves the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, constitutes the CD spectrum. For a given pair of enantiomers, the CD spectra are mirror images of each other. By calculating the theoretical CD spectrum for one enantiomer (e.g., the (S)-enantiomer) using computational methods like Time-Dependent Density Functional Theory (TD-DFT), a direct comparison with the experimental spectrum of an enantiomerically enriched sample allows for the assignment of its absolute configuration. nih.govgaussian.com A positive correlation between the experimental and calculated spectra for the (S)-enantiomer confirms the sample's absolute configuration as (S).

Vibrational Circular Dichroism (VCD) operates on a similar principle but measures the differential absorption of circularly polarized infrared radiation, corresponding to vibrational transitions within the molecule. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, obviating the need for crystallization which is a prerequisite for X-ray crystallography. nih.govnih.gov The methodology involves a thorough conformational analysis to identify all low-energy conformers, followed by the calculation of the VCD spectrum for each. A Boltzmann-averaged theoretical spectrum is then compared to the experimental VCD spectrum to assign the absolute configuration. nih.govnih.gov

While specific research detailing the chiroptical properties of chiral derivatives of this compound is not extensively available in the public domain, the established methodologies for analogous structures provide a clear framework for how such an analysis would be conducted. For instance, studies on other 3,3-disubstituted indolines and related indole alkaloids have successfully employed both CD and VCD spectroscopy for stereochemical elucidation. nih.govnih.gov

In a hypothetical study on a chiral derivative of this compound, such as (S)-3-isopropyl-3-methylindoline, the expected research findings would include the experimental CD and VCD spectra, along with specific rotation values. These would be corroborated by computational data.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

Compound NameSpecific Rotation ([α]D)Circular Dichroism (CD) Maxima (nm)Vibrational Circular Dichroism (VCD) Key Bands (cm⁻¹)
(S)-3-Isopropyl-3-methylindolineValue (c, solvent)λ₁ (Δε), λ₂ (Δε)ν₁ (ΔA), ν₂ (ΔA)
(R)-3-Isopropyl-3-methylindolineOpposite Valueλ₁ (-Δε), λ₂ (-Δε)ν₁ (-ΔA), ν₂ (-ΔA)

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated in a chiroptical study. Actual experimental and computational data are required for a definitive analysis.

The process would involve the synthesis of an enantiomerically enriched sample of the chiral derivative. Its optical rotation would be measured, and its CD and VCD spectra would be recorded. Concurrently, computational models of one enantiomer would be used to predict its chiroptical properties. A match between the experimental and calculated data would provide a confident assignment of the absolute configuration. gaussian.comcam.ac.uk

Exploration of 3 Isopropyl 3 Methyl 3h Indole As a Core Scaffold for Advanced Materials and Catalysis Research

Integration into Polymeric Systems for Functional Materials Development

The incorporation of indole (B1671886) moieties into polymer backbones is a promising strategy for creating functional materials with tailored electronic and physical properties. The unique structure of 3-isopropyl-3-methyl-3H-indole, a specific type of indolenine, provides a foundation for designing novel polymeric systems.

The direct polymerization of this compound is not straightforward due to the lack of a polymerizable functional group and the fully substituted C3 position. Therefore, the common strategy involves the synthesis of indole derivatives functionalized with polymerizable groups. Indole itself and its derivatives can be modified to create monomers suitable for both chemical and electrochemical polymerization. researchgate.net

Common methods for synthesizing indole-containing monomers include:

Functionalization of the Indole Ring: Introducing polymerizable functionalities, such as vinyl, acrylate, or carboxylic acid groups, onto the benzene (B151609) ring or the nitrogen atom of the indole nucleus. For example, indole-6-carboxylic acid has been used as a monomer for electrochemical polymerization. mdpi.com

Electrochemical Polymerization: This technique is widely used for synthesizing polyindoles (PIns) and their composites. researchgate.net An electric potential is applied to a solution containing the indole monomer, causing it to oxidize and polymerize on the electrode surface. This method allows for the formation of thin, uniform films with controlled thickness. mdpi.com

Chemical Oxidative Polymerization: This involves the use of chemical oxidizing agents, such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate, to initiate the polymerization of indole monomers in a solution. researchgate.net This method is suitable for producing larger quantities of polymer powders. researchgate.net

Copolymerization: To fine-tune the material's properties, indole-based monomers can be copolymerized with other heterocyclic monomers, such as thiophene (B33073) or pyrrole (B145914) derivatives. researchgate.netmdpi.com This approach creates copolymers with hybrid properties that can be advantageous for specific applications.

Polymers incorporating the indole scaffold, known as polyindoles (PIns), are a class of conducting polymers that have garnered significant research interest due to their unique properties. researchgate.net These materials exhibit high thermal stability and redox activity, making them suitable for various electronic applications. mdpi.com

The optoelectronic properties of indole-based polymers can be precisely tuned. For instance, creating donor-acceptor (D-A) structures by combining electron-donating indole units with electron-accepting moieties can generate materials with specific intramolecular charge transfer (ICT) characteristics. acs.orgias.ac.in This tunability is crucial for applications in organic solar cells, sensors, and nonlinear optics. acs.orgbohrium.com

Copolymerization offers another avenue for property modulation. A copolymer film of poly(indole-6-carboxylic acid-co-2,2'-bithiophene) was shown to have high optical contrast (30% at 890 nm) and good coloring efficiency, making it a candidate for electrochromic devices. mdpi.com The properties of these polymers are intrinsically linked to their molecular architecture, which can range from simple linear chains to more complex hyperbranched structures. nih.gov Hyperbranched polyesters containing indole groups have been shown to be miscible with other biodegradable polyesters, a property attributed to hydrogen bonding between the indole's N-H group and the polyester's carbonyl groups. nih.gov

Table 1: Properties of Selected Indole-Based Polymeric Systems

Polymer System Key Properties Potential Applications Reference
Poly(indole-6-carboxylic acid) (PInc) Redox activity, electrochromism Electrochromic devices mdpi.com
Poly(indole-6-carboxylic acid-co-2,2'-bithiophene) High optical contrast, good coloration efficiency Electrochromic devices mdpi.com
Indole-based Push-Pull Chromophores Tunable optical and electronic properties, ICT Optoelectronics, organic solar cells, NLO materials acs.orgias.ac.in
Hyperbranched Polyesters with Indole Miscibility with other polymers via H-bonding Biodegradable polymer blends nih.gov

Application in Supramolecular Chemistry and Self-Assembly Processes

The non-covalent interactions dictated by the indole scaffold are fundamental to its use in supramolecular chemistry, enabling the construction of ordered, self-assembled structures.

The indole ring is an excellent motif for designing self-assembling systems due to its capacity for multiple non-covalent interactions.

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. This allows it to interact with hydrogen bond acceptors, such as carbonyl groups or heteroatoms, to form stable intermolecular connections. nih.gov This interaction is crucial for the miscibility of indole-functionalized polymers with polyesters. nih.gov

π-π Stacking: The aromatic bicyclic structure of indole facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. mdpi.com The stability of this stacking can be influenced by substituents on the ring; for example, halogenation has been shown to have a moderate effect on the interaction strength. mdpi.com

N-H⋯π Interactions: A specific and significant interaction in indole derivatives is the N-H⋯π bond, where the acidic proton of the N-H group interacts with the π-electron cloud of a nearby aromatic ring. nih.gov This interaction is a key driver in the formation of specific supramolecular architectures. nih.gov

Interplay of Interactions: Hydrogen bonding and π-π stacking are often cooperative. Studies have shown that the formation of hydrogen bonds can affect the electron density of the aromatic rings, which in turn influences the strength of the π-π stacking interaction. rsc.org

The directional and specific nature of hydrogen bonds and π-π stacking allows indole derivatives to self-assemble into well-defined, ordered supramolecular structures.

Crystal structure analyses of various indole derivatives reveal the formation of distinct patterns. In certain 6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole derivatives, the dominant intermolecular force is the N-H⋯π bond, which organizes the molecules into one-dimensional chains. nih.gov In other cases, these same interactions lead to the formation of discrete inversion dimers. nih.gov The packing can be further stabilized by weaker C-H⋯π interactions. nih.gov

In other systems, a combination of hydrogen bonding and π-π stacking can generate more complex two-dimensional networks. researchgate.net For instance, indole-3-thiouronium nitrate (B79036) forms 2D layers through hydrogen bonding, and these layers are then linked by π-π stacking interactions between the indole groups. researchgate.net These examples demonstrate how the programmed information within the indole scaffold can be used to direct the spontaneous formation of complex and functional supramolecular assemblies. nih.gov

Utilization as Ligands or Organocatalysts in Chemical Transformations

The indole nucleus, and specifically the 3H-indole substructure, is a versatile participant in a variety of catalytic chemical transformations. While the indole moiety itself can act as a ligand for a metal center, it more commonly features as a key reactive substrate in reactions enabled by either organocatalysts or transition-metal complexes.

The 3,3-disubstituted 3H-indole core is a valuable precursor for synthesizing chiral indolines. acs.org An important strategy is the asymmetric transfer hydrogenation of 3H-indoles using a chiral phosphoric acid (CPA) as an organocatalyst and a dihydropyridine (B1217469) as the hydrogen source. acs.org This method provides access to optically active 3,3-disubstituted indolines, which are important structural motifs in pharmaceuticals. acs.org

Furthermore, the indole C3 position can be functionalized through catalytic C-C bond-forming reactions. The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the direct alkylation of indoles. acs.org This reaction proceeds through the heterolytic cleavage of an α-N C(sp³)–H bond in an amine-based alkylating agent, forming an iminium-borohydride ion pair that then reacts with the nucleophilic indole. acs.org

Transition metals, particularly palladium, are also widely used to catalyze the functionalization of the indole ring. Palladium-catalyzed direct arylation of 3-(indol-3-yl)propionic acids at the C2 position occurs via C-H bond activation. clockss.org In this case, the carboxylic acid group is believed to act as a directing group, facilitating the catalytic cycle. The indole scaffold's inherent reactivity makes it a privileged structure in the development of new synthetic methodologies. clockss.orgresearchgate.net

Table 2: Examples of Catalytic Transformations Involving the Indole Scaffold

Reaction Type Catalyst Role of Indole Product Type Reference
Asymmetric Transfer Hydrogenation Chiral Phosphoric Acid (Organocatalyst) Substrate (3H-Indole) Chiral 3,3-Disubstituted Indolines acs.org
Direct C3 Alkylation B(C₆F₅)₃ (Lewis Acid) Nucleophile/Substrate C3-Alkylated Indoles acs.org
Direct C2 Arylation Palladium Complex Substrate with Directing Group C2-Arylated Indole Propionic Acids clockss.org
Enzymatic Indole Synthesis Indole-3-glycerol phosphate (B84403) synthase Product Indole-3-glycerol phosphate nih.gov

Development of Chiral Indole Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a paramount objective in modern chemistry, and catalysis offers the most efficient means to achieve this. nih.gov Chiral ligands, which coordinate to a metal center to create a chiral environment, are fundamental to asymmetric catalysis. Indole-based structures are widely incorporated into chiral ligands and organocatalysts. acs.org The 3,3-disubstituted indoline (B122111) framework, accessible from 3H-indoles, is a privileged chiral scaffold found in many biologically active molecules. acs.org

The catalytic asymmetric Friedel-Crafts reaction is a powerful method for creating optically active indole derivatives. bohrium.comsemanticscholar.org This reaction, often catalyzed by chiral metal complexes or organocatalysts, allows for the enantioselective alkylation of indoles at the C3 position. bohrium.comacs.org While direct research on this compound as a ligand precursor is limited, the broader class of 3,3-disubstituted 3H-indoles serves as a key substrate for generating chiral indolines, which can then be transformed into valuable ligands. acs.org For instance, chiral indole-phosphine oxazoline (B21484) ligands have proven effective in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com

A primary route to chiral indole derivatives from 3H-indoles is through asymmetric reduction. The enantioselective hydrogenation of 3H-indoles yields 3,3-disubstituted indolines, which are crucial chiral building blocks. acs.orgorganic-chemistry.org This transformation can be achieved using various catalytic systems.

Transition Metal Catalysis: Chiral catalysts based on iridium, ruthenium, and manganese have been successfully applied in the asymmetric hydrogenation of 3H-indoles, demonstrating high reactivity and enantioselectivity. acs.org

Organocatalysis: A metal-free approach involves the use of chiral Brønsted acids, such as chiral phosphoric acid (CPA), with a hydrogen source like Hantzsch dihydropyridine. acs.orgorganic-chemistry.org This transfer hydrogenation method is effective for a range of 2-aryl-substituted 3H-indoles, providing excellent yields and enantioselectivities under mild conditions. organic-chemistry.org

A recently developed strategy is the deracemization of indolines. acs.org This process involves the oxidation of a racemic indoline mixture to the corresponding 3H-indole, followed by an asymmetric transfer hydrogenation catalyzed by a chiral phosphoric acid to produce a single enantioenriched indoline isomer. acs.org This method has been successfully applied to various 2-aryl-3,3-disubstituted 3H-indoles, including spirocyclic systems, affording the desired chiral indolines in high yields and with good to excellent enantiomeric excess (ee). acs.org

Table 1: Enantioselective Synthesis of 3,3-Disubstituted Indolines via Deracemization of 3H-Indoles acs.org
Substrate (3H-Indole)Catalyst SystemProduct (Indoline)Yield (%)Enantiomeric Excess (ee %)
2-Phenyl-3,3-dimethyl-3H-indoleBorane (B79455) / Chiral Phosphoric Acid (CPA)2-Phenyl-3,3-dimethylindolineHigh45-71
3,3-Disubstituted Spirocyclic IndolesBorane / Chiral Phosphoric Acid (CPA)Chiral Spirocyclic Indolines69-9547-92

Application of Indole Derivatives as Organocatalysts in Specific Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, complementing metal-based catalysts. sioc-journal.cn Indole-based chiral heterocycles have shown promise not only as synthetic targets but also as catalysts themselves. nih.gov

Atropisomeric indole derivatives, which possess axial chirality, are particularly interesting. acs.org These compounds have been explored for developing new types of chiral organocatalysts and ligands. In one study, an axially chiral 3-naphthyl indole was converted into a chiral phosphine (B1218219) organocatalyst. This catalyst was then used in an enantioselective (3 + 2) cycloaddition reaction, demonstrating the potential of these scaffolds in asymmetric catalysis. acs.org

Recently, a novel class of C₂-symmetric, spirocyclic compounds named SPINDOLEs were synthesized by combining indole and acetone (B3395972) using a confined chiral Brønsted acid catalyst. nih.gov These versatile chiral scaffolds have been successfully used as organocatalysts and ligands in a variety of highly selective reactions, including hydrogenations, Michael additions, and allylic alkylations. nih.gov

Table 2: Application of Indole-Based Chiral Scaffolds in Asymmetric Reactions nih.gov
Reaction TypeIndole-Based Catalyst/LigandSubstituent on Indole RingYield (%)Enantiomeric Excess (ee %)
SpirocyclizationChiral Brønsted AcidC5/C6-Alkyl, -Alkoxy, -Halides63-9490-99
SpirocyclizationChiral Brønsted AcidC4-Fluoro8293
SpirocyclizationChiral Brønsted AcidC5/C6-DisubstitutedGoodup to 99

Role in Non-Linear Optics and Photophysical Material Science

The unique electronic properties of the indole ring make it a valuable component in materials designed for optical applications. openmedicinalchemistryjournal.commetu.edu.tr Indole derivatives have been investigated for their use in non-linear optical (NLO) materials, organic solar cells, and as fluorescent probes. openmedicinalchemistryjournal.comacs.org

The indole moiety is the chromophore responsible for the intrinsic fluorescence of the amino acid tryptophan. researchgate.net This inherent property has inspired the development of a wide range of indole-based fluorophores and chromophores for various applications. By modifying the indole ring with different substituents, its absorption and emission properties can be finely tuned. nih.gov

For example, introducing an electron-withdrawing formyl group at the 4-position of the indole ring creates 4-formyltryptophan (4CHO-Trp), a chromophore that can be excited by visible light and emits cyan fluorescence with a significant quantum yield. nih.gov Conversely, 4-nitroindole (B16737) is essentially non-fluorescent and can act as a fluorescence quencher in Förster Resonance Energy Transfer (FRET) applications. nih.gov Fused indole derivatives have also been synthesized and used as high triplet energy hole transport materials in deep blue phosphorescent organic light-emitting diodes (PHOLEDs). rsc.org Furthermore, naphthalimide-indole fused chromophores have been developed as fluorescent probes for detecting specific biomolecules with red emission and a large Stokes shift. rsc.org

Table 3: Photophysical Properties of Substituted Indole Chromophores nih.gov
Indole DerivativeKey FeatureFluorescence EmissionQuantum Yield (in ethanol)Potential Application
4-Formylindole (4CHO-Indole)Excitable by visible lightCyan~0.22Fluorescence Reporter
4-Nitroindole (4NO₂-Indole)Visible chromophoreEssentially non-fluorescent~0.001FRET Quencher
4-Carboxyindole (4CO₂H-Indole)UV chromophoreUV/Violet>0.2Fluorophore

Artificial light-harvesting systems (LHS) mimic natural photosynthesis by capturing light energy and transferring it efficiently. chemrxiv.orgaip.org Supramolecular assemblies based on FRET are a promising framework for creating such systems. chemrxiv.org Indole derivatives have been successfully employed as energy donors in these constructs.

In one study, a deep blue-emitting indole derivative served as the initial energy donor in a sequential two-step FRET process. chemrxiv.org The energy was transferred first to a green-emitting molecule and then to a terminal acceptor, achieving a very high energy-transfer efficiency of 98.59%. This artificial LHS was capable of photocatalyzing a Knoevenagel condensation reaction under visible light. chemrxiv.org Similarly, other research has highlighted that indole derivatives attached with specific groups can act as efficient light harvesters for applications in dye-sensitized solar cells. openmedicinalchemistryjournal.com The ability of the indole scaffold to participate in photoinduced electron transfer or energy transfer processes makes it a valuable building block for photocatalysis and the construction of complex molecular frameworks under mild, visible-light-driven conditions. acs.org

Future Directions and Emerging Research Avenues for 3 Isopropyl 3 Methyl 3h Indole

Advancements in Green Chemistry Principles for Indole (B1671886) Synthesis

The synthesis of complex heterocyclic molecules like indoles has traditionally involved methods that are resource-intensive and generate significant waste. researchgate.net The future of synthesizing 3-Isopropyl-3-methyl-3H-indole and its analogs lies in the adoption of green chemistry principles, emphasizing efficiency, sustainability, and environmental responsibility.

Development of Solvent-Free and Atom-Economical Methodologies

Atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. thieme-connect.com For indole synthesis, this involves moving away from classical multi-step reactions that use stoichiometric reagents and generate substantial byproducts. Future research will likely focus on catalytic C-H functionalization and cyclization reactions that form the indole core with minimal waste. thieme-connect.comorganic-chemistry.org

One promising approach is the development of transition-metal-catalyzed migratory cycloisomerization, which can achieve 100% atom economy by rearranging accessible starting materials into densely functionalized indole scaffolds. acs.org For a molecule like this compound, which can be formed via the Fischer indole synthesis using isopropyl methyl ketone, research into acid-catalyzed, solvent-free, or microwave-assisted versions of this classic reaction could significantly improve its environmental footprint. mdpi.comnih.gov Furthermore, one-pot, multi-component reactions represent a highly efficient and atom-economical strategy, allowing the construction of structurally diverse C3-alkylated indoles from simple precursors in a single step. rsc.orgrsc.org

MethodologyKey PrinciplePotential Advantage for 3H-Indole SynthesisReference
Migratory Cycloisomerization100% atom economy via intramolecular rearrangement.Efficient formation of substituted indole core with no byproducts. acs.org
Metal-Free C-H DiazenylationDirect functionalization of the indole C-H bond.Avoids pre-functionalization steps, improving atom economy. thieme-connect.com
Three-Component ReactionsCombines multiple starting materials in a single step.Rapid construction of complex, C3-substituted indoles. rsc.org
Modified Fischer Indole SynthesisUse of greener catalysts (e.g., Lewis acids) and conditions.Direct synthesis of 3,3-disubstituted 3H-indoles from ketones. mdpi.comnih.gov

Recyclable Catalytic Systems and Waste Minimization Strategies

The development of robust and recyclable catalysts is crucial for sustainable chemical production. While homogeneous catalysts often offer high activity and selectivity, their separation from the reaction mixture can be difficult. Heterogeneous catalysts, in contrast, can be easily recovered and reused, reducing costs and environmental impact. rsc.org

For indole synthesis, research into magnetically recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, has shown promise for the alkylation of indoles. researchgate.net Similarly, cobalt-rhodium (Co-Rh) heterobimetallic nanoparticles have been successfully used for the reductive cyclization to form indoles and can be reused more than ten times without a significant loss of activity. acs.orgacs.org The application of such systems to the synthesis of this compound could provide a highly efficient and sustainable manufacturing route. These catalysts often operate under mild conditions, such as atmospheric pressure and room temperature, further minimizing energy consumption. acs.orgacs.org

Catalytic SystemTypeKey FeaturesRecyclabilityReference
Co-Rh Heterobimetallic NanoparticlesHeterogeneousMild conditions (1 atm H₂, 25 °C), no additives required.Reusable >10 times without loss of activity. acs.orgacs.org
Copper-Aluminium Hydrotalcite (CuAl-HT)HeterogeneousEfficient for intramolecular dehydrogenative N-heterocyclization.Recyclable for several cycles with stable activity. rsc.org
Magnetically Recyclable CuFe₂O₄HeterogeneousAir stable, efficient for alkylation of indoles with alcohols.Recyclable at least five times via magnetic separation. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed, synthesized, and optimized. researchgate.netmdpi.com For a target like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development, from predicting reaction outcomes to automating the entire synthesis process. mdpi.com

Predictive Models for Reaction Outcomes and Selectivity

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the most likely product of a given set of reactants and conditions. nih.govacs.org These models, often based on neural networks, can outperform traditional template-based approaches by recognizing subtle patterns that influence reaction outcomes. nih.govfigshare.com

For the synthesis of a specific isomer like this compound, predictive models could be invaluable. They can help chemists screen different catalysts, solvents, and temperature conditions in silico to identify the optimal parameters for maximizing yield and selectivity, thereby minimizing failed experiments and conserving resources. acs.org For instance, a trained model could predict the success of a Fischer indole synthesis with a sterically demanding ketone, a task that might be challenging to anticipate using chemical intuition alone. arxiv.org Studies have shown that such models can assign the correct major product a top rank in over 70% of cases, demonstrating their practical utility. nih.govfigshare.com

Automated Synthesis and High-Throughput Experimentation

This technology could be applied to rapidly screen building blocks for the synthesis of novel derivatives of this compound. For example, an automated system could combine various substituted phenylhydrazines with isopropyl methyl ketone under an array of catalytic conditions to quickly identify new synthetic routes and expand the library of related 3H-indoles. nih.gov The data generated from these HTE platforms can then be fed back into machine learning models, creating a closed loop of prediction, experimentation, and learning that continuously improves the predictive power and efficiency of the system. researchgate.netresearchgate.net

Cross-Disciplinary Research with this compound as a Central Molecule

While the indole ring is ubiquitous in biologically active compounds, the unique 3,3-disubstituted 3H-indole (indolenine) core of this compound offers distinct structural features that could be leveraged in diverse scientific fields. The sp³-hybridized carbon at the C3 position disrupts the planarity of the indole system, creating a three-dimensional structure that could lead to novel applications in materials science and chemical biology.

Future research could explore the use of this compound as a building block for novel polymers or functional materials. The steric bulk of the isopropyl and methyl groups at the C3 position could influence the packing and photophysical properties of resulting materials.

In chemical biology, the 3H-indole scaffold could serve as a rigid, three-dimensional core for the design of new molecular probes or therapeutic agents. Many bioactive indole derivatives function by interacting with specific protein targets. mdpi.comnih.gov The defined stereochemistry of the C3-quaternary center in this compound could be exploited to design highly selective ligands for biological targets where a non-planar conformation is preferred. Cross-disciplinary collaborations will be essential to explore these possibilities, wedding advanced synthetic chemistry with materials science, pharmacology, and molecular biology to unlock the untapped potential of this intriguing molecule.

Potential as a Building Block for Agrochemicals or Specialty Chemicals

The indole scaffold is a cornerstone in the development of various bioactive compounds, and its derivatives have found applications in agrochemicals. While research has not yet specifically targeted this compound for these purposes, its structure suggests potential as a precursor for novel agrochemicals and specialty chemicals. The 3,3-disubstitution pattern offers steric hindrance that could enhance the stability of derived products, a desirable trait for agrochemicals exposed to environmental conditions.

Future investigations could explore the transformation of this compound into derivatives with potential herbicidal, fungicidal, or insecticidal properties. The isopropyl and methyl groups at the C3 position could be strategically functionalized to tune the biological activity and physical properties of new compounds.

In the realm of specialty chemicals, this compound could serve as a unique starting material. Its potential applications could include the synthesis of novel dyes, polymers, or materials with specific electronic or optical properties. The inherent reactivity of the 3H-indole core can be harnessed to construct more complex molecular architectures.

Table 1: Potential Applications of this compound Derivatives

Application Area Potential Derivative Class Desired Properties
Agrochemicals Functionalized Indole Pesticides Enhanced stability, targeted activity
Specialty Chemicals Indole-based Dyes Novel chromophoric systems

Exploration in Environmental Chemistry or Sensor Technology

The indole nucleus is known to interact with various analytes, making it a candidate for the development of chemical sensors. The specific substitution pattern of this compound could lead to derivatives with high selectivity for certain environmental pollutants. Future research could focus on incorporating this moiety into fluorescent or colorimetric sensors for the detection of heavy metal ions, organic pollutants, or other environmentally significant substances.

The potential for creating sensors is rooted in the ability to modify the indole ring to create a binding site for a target analyte. The electronic properties of the indole system can be perturbed upon binding, leading to a detectable signal. The unique steric and electronic environment provided by the isopropyl and methyl groups could be exploited to achieve high selectivity.

Exploration of New Reaction Pathways and Unprecedented Reactivities

The chemistry of 3H-indoles is a rich field for exploration. While general methods for the synthesis of 3,3-disubstituted 3H-indoles exist, such as the Fischer indole synthesis, the specific reactivity of this compound remains largely unexamined. nih.govnih.gov Future research should aim to elucidate its reactivity profile under various conditions.

Key areas of investigation include its behavior in cycloaddition reactions, electrophilic and nucleophilic additions, and rearrangements. The steric bulk of the isopropyl group may lead to unexpected regioselectivity or stereoselectivity in its reactions. For instance, the dearomatization of indoles is a powerful strategy for synthesizing complex 3,3'-disubstituted indolenine intermediates. nih.gov Exploring the dearomatization/alkylation reactions of related indole systems with various electrophiles could reveal novel synthetic pathways. nih.gov

Recent advancements in photoredox catalysis could also be applied to this compound to unlock new transformations and access highly strained polycyclic indoline (B122111) structures. acs.org Understanding the fundamental reactivity of this compound will be crucial for its application as a versatile building block in organic synthesis.

Strategic Collaborations and Open Science Initiatives in Indole Research

The advancement of knowledge surrounding specialty chemicals like this compound can be significantly accelerated through collaborative and open science approaches. The complexity of modern chemical research necessitates interdisciplinary cooperation.

Strategic Collaborations: Partnerships between academic research groups with expertise in synthetic methodology, computational chemistry, and materials science could expedite the exploration of this compound's potential. Collaborations with industrial partners in the agrochemical and specialty chemical sectors would provide valuable insights into market needs and facilitate the translation of research findings into practical applications.

Open Science Initiatives: The principles of open science, including the sharing of data, protocols, and research findings, can foster a more efficient and innovative research ecosystem. Platforms that encourage the open exchange of information on heterocyclic chemistry can help to avoid duplication of effort and stimulate new research directions. sciencepublishinggroup.comeurekaselect.com Initiatives that create accessible databases of spectral and reactivity data for a wide range of indole derivatives, including this compound, would be invaluable to the research community. Such initiatives can accelerate the discovery of new applications and synthetic routes for this and other understudied molecules. eurekaselect.com

Q & A

Q. What methodologies enable the use of this compound as a probe in enzyme inhibition studies?

  • Methodological Answer : Radiolabel the compound (e.g., 14C at the isopropyl group) or attach fluorophores via click chemistry. details indole-based probes for monitoring biological pathways, requiring validation via competitive binding assays .

Q. How can computational tools predict the reactivity of this compound in electrophilic substitutions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian) to map electron density at reactive sites (C2/C3). Compare with experimental results from iodine-catalyzed reactions () to validate predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.